5-N,5-N,7-N,7-N,15-N,15-N,17-N,17-N-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.12,6.112,16.010,23.020,22]tricosa-2(23),3,5,7,9,12,14,16,18,20(22)-decaene-5,7,15,17-tetramine
Overview
Description
“N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9911~2,6~1~12,16~0~10,23~0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine” is a highly complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine” typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization with trifluoromethyl and amine groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could serve as a probe for studying molecular interactions or as a potential therapeutic agent due to its unique structural features.
Medicine
The compound’s potential medicinal applications include its use as a drug candidate for treating specific diseases, given its ability to interact with biological targets.
Industry
In the industrial sector, it may be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which “N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, gene expression modulation, or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexacyclic structures with varying functional groups, such as:
- Hexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa derivatives
- Trifluoromethylated amines
- Oxahexacyclo compounds
Uniqueness
The uniqueness of “N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9911~2,6~1~12,16~0~10,23~
Properties
IUPAC Name |
5-N,5-N,7-N,7-N,15-N,15-N,17-N,17-N-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.12,6.112,16.010,23.020,22]tricosa-2(23),3,5,7,9,12,14,16,18,20(22)-decaene-5,7,15,17-tetramine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F6N4O/c1-39(2)21-13-9-17-25-18(10-14-22(27(21)25)40(3)4)30(32(36,37)38)20-12-16-24(42(7)8)28-23(41(5)6)15-11-19(26(20)28)29(17,43-30)31(33,34)35/h9-16H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZWAMRNDSPUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CC=C3C2=C(C=C1)C4(C5=C6C(=CC=C(C6=C(C=C5)N(C)C)N(C)C)C3(O4)C(F)(F)F)C(F)(F)F)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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